molecular formula C11H12Br2O B14637684 Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- CAS No. 55027-60-6

Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-

Cat. No.: B14637684
CAS No.: 55027-60-6
M. Wt: 320.02 g/mol
InChI Key: CWJFTTWZUCVIAK-UHFFFAOYSA-N
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Description

Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-: is an organic compound with the molecular formula C11H12Br2O. It is a derivative of benzene, where a [(2,2-dibromocyclopropyl)methoxy]methyl group is attached to the benzene ring. This compound is known for its unique chemical structure, which combines the aromatic stability of benzene with the reactivity of the dibromocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- typically involves the following steps:

    Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group can be synthesized through the bromination of cyclopropane using bromine in the presence of a catalyst.

    Attachment to Benzene: The [(2,2-dibromocyclopropyl)methoxy]methyl group is then attached to the benzene ring through a nucleophilic substitution reaction. This involves the reaction of benzyl alcohol with the dibromocyclopropyl group in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- can undergo oxidation reactions, where the dibromocyclopropyl group is oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dibromocyclopropyl group to a cyclopropyl group by removing the bromine atoms.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclopropyl derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of dibromocyclopropyl groups on

Properties

CAS No.

55027-60-6

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

(2,2-dibromocyclopropyl)methoxymethylbenzene

InChI

InChI=1S/C11H12Br2O/c12-11(13)6-10(11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

CWJFTTWZUCVIAK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)COCC2=CC=CC=C2

Origin of Product

United States

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